molecular formula C9H8N2O2 B1601304 Ethyl 6-cyanopicolinate CAS No. 97483-79-9

Ethyl 6-cyanopicolinate

Cat. No.: B1601304
CAS No.: 97483-79-9
M. Wt: 176.17 g/mol
InChI Key: FYOOHRDXEPERKP-UHFFFAOYSA-N
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Description

Ethyl 6-cyanopicolinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of picolinic acid, featuring a cyano group at the 6-position and an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-cyanopicolinate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 6-bromopicolinate with copper(I) cyanide in pyridine. The mixture is refluxed under an inert atmosphere (argon) for 16 hours, followed by filtration and concentration under reduced pressure. The product is then extracted using dichloromethane and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of efficient purification techniques and optimization of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) cyanide in pyridine.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: 6-cyanopicolinic acid.

    Reduction: 6-aminopicolinate derivatives.

Scientific Research Applications

Ethyl 6-cyanopicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active molecules.

    Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of ethyl 6-cyanopicolinate in biological systems is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and ester functionality could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 4-bromopicolinate
  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate
  • Ethyl 3-aminopicolinate

Comparison: Ethyl 6-cyanopicolinate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 6-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOHRDXEPERKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540099
Record name Ethyl 6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97483-79-9
Record name Ethyl 6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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